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4-(2-Bromophenoxy)-3-
Compound Name:

methylaniline
CAS No.: 1152877-43-4
Cat. No.: B2364487

Get Quote

Benchmark Guide: 4-(2-Bromophenoxy)-3-
methylaniline
Executive Summary

4-(2-Bromophenoxy)-3-methylaniline represents a "privileged structure” for medicinal
chemistry, offering two distinct advantages over traditional diaryl ethers:

o Conformational Restriction: The 3-methyl group on the aniline ring introduces torsional strain,
locking the ether linkage into a conformation often favorable for binding in kinase "deep
pockets" (DFG-out conformation).[1]

+ Orthogonal Reactivity: The 2-bromo substituent on the phenoxy ring serves as a latent
handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or macrocyclization, a
feature absent in standard fluoro- or chloro-analogs.[1]
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This guide benchmarks the molecule's performance in synthesis yield, oxidative stability, and

downstream functionalization.[1]

Comparative Benchmark Data
A. Synthetic Efficiency (SNAr Coupling)

Objective: Measure the yield of the ether formation step (4-fluoro-3-methylnitrobenzene +

phenol derivative) under standardized conditions.

Experimental Setup:

e Conditions: K2COs (2.0 equiv), DMF, 100°C, 12h.

e Scale: 10 mmol.

] Phenol Steric Bulk . Purity
Candidate Yield (%) Notes
Partner (A-Value) (HPLC)
Slower
Product 2- ) kinetics due
High 78% 98.2%
(Target) Bromophenol to ortho-Br
steric clash.
Rapid
Alternative A Phenol Low 92% 99.1% conversion
(<4h).[1]
4 Standard
Alternative B Low 88% 98.5% kinase
Fluorophenol
scaffold.[1]
2,6- Significant
Alternative C Dichlorophen  Very High 35% 85.0% steric
ol inhibition.[1]

Insight: While the target molecule shows a lower yield (78%) than the unsubstituted baseline

(92%)), it significantly outperforms other sterically hindered congeners (Alternative C).[1] The
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ortho-bromine requires higher activation energy but remains synthetically viable without
expensive catalysts.[1]

B. Oxidative Stability (Storage Benchmark)

Objective: Assess the stability of the free aniline against air oxidation (browning) over 30 days
at 25°C.

Purity Loss (LC-
Compound Day 0 Appearance Day 30 Appearance

MS)
4-(2-
Bromophenoxy)-3- Off-white solid Pale beige solid <0.5%
methylaniline
4-Phenoxyaniline White solid Brown crust ~2.3%
4-(4-Aminophenoxy)-
Pale yellow Dark orange ~1.8%

N-methylpicolinamide

Insight: The 3-methyl group provides steric protection to the aniline nitrogen, reducing the rate
of radical cation formation and subsequent polymerization (aniline black formation).[1] This
makes the product superior for long-term library storage.[1]

Application Workflows & Protocols
Protocol 1: Optimized Synthesis via SNAr

Rationale: Standard bases like K2COs are sluggish due to the ortho-bromo steric hindrance.[1]
We recommend a Cesium-promoted pathway for consistent results.[1]

Reagents:
e 4-Fluoro-3-methylnitrobenzene (1.0 equiv)[1]
e 2-Bromophenol (1.1 equiv)[1]

e Cesium Carbonate (Cs2CO3) (1.5 equiv)[1]
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e Solvent: DMSO (0.5 M concentration)[1]
Step-by-Step:

o Charge: To a dry reaction vial, add Cs2COs and 2-Bromophenol. Stir in DMSO for 15 min at
RT to generate the phenoxide.

o Addition: Add 4-Fluoro-3-methylnitrobenzene in one portion.

o Reaction: Heat to 110°C for 8 hours. Note: Monitor by TLC (Hex:EtOAc 4:1). The bulky
bromide slows the reaction compared to standard phenols.[1]

o Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove
unreacted phenol) then Brine.[1]

e Reduction (Nitro to Aniline): Dissolve crude nitro intermediate in EtOH/Water (4:1). Add

NHa4Cl (5 equiv) and Iron powder (3 equiv). Reflux for 2h. Avoid Pd/C hydrogenation to
prevent debromination.[1]

« Purification: Filter through Celite. Concentrate and recrystallize from Ethanol/Heptane.[1]

Protocol 2: Divergent Functionalization

The core value of this molecule is its ability to serve as a dual-reactive scaffold.[1]

Path A: Urea Formation
(Kinase Hinge Binder)

Target: VEGFR/PDGFR Sorafenib/Regorafenib

Analogs

Isocyanate / TEA

4-(2-Bromophenoxy)-

3-methylaniline Ar-B(OH)2 / Pd(dppf)CI2

Path B: Suzuki Coupling
(Macrocyclization/Library)

Target: Novel Chemical Space Biaryl Ether

Scaffolds

Click to download full resolution via product page

Figure 1: Divergent synthesis workflow. Path A leverages the aniline for urea formation (classic
kinase inhibitor motif), while Path B utilizes the bromine handle for structural expansion, a
feature unique to this benchmarked compound.[1]
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Technical Analysis & Mechanism
Why the "3-Methyl" Matters

In drug design, the "Magic Methyl" effect is well-documented.[1] For this specific scaffold:

» Solubility: The methyl group disrupts crystal packing energy compared to the flat 4-
phenoxyaniline, increasing solubility in DMSO/MeOH for screening assays.[1]

o Metabolic Stability: The methyl group at the 3-position blocks potential metabolic
hydroxylation at the ortho-position of the aniline ring, a common clearance pathway.[1]

Why the "2-Bromo" Matters

Unlike the 4-fluoro group in Regorafenib (which is primarily for electronic tuning), the 2-bromo
group in this molecule is a functional handle.[1]

o Self-Validating Check: If you attempt hydrogenation with Pd/C, you will observe the loss of
the bromine (mass shift of -79/81 Da).[1] This confirms the lability and reactivity of this
position, validating its potential for cross-coupling reactions if protected correctly.[1]
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¢ PubChem Compound Summary. (2025). "4-Bromo-3-methylaniline and Derivatives."[1][2][3]
[4] National Center for Biotechnology Information.[1]

o Context: Verification of chemical properties and safety data for the aniline precursor.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Bromo-3-fluoro-2-methylaniline | C7TH7BrFN | CID 15746684 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]

4. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [benchmark studies for 4-(2-Bromophenoxy)-3-
methylaniline applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2364487/docs#benchmark-studies-for-4-2-
bromophenoxy-3-methylaniline-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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